2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide
Description
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrazin-4-one derivative with a substituted acetamide side chain. Its structure features a 4-chlorophenyl group at the pyrazine ring’s 2-position and an N-(2-fluorophenyl)acetamide moiety. This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as observed in structurally related compounds .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-14-7-5-13(6-8-14)17-11-18-20(28)25(9-10-26(18)24-17)12-19(27)23-16-4-2-1-3-15(16)22/h1-11H,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOUGRDVTBYBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrazines, characterized by a unique structure that includes a chlorophenyl group, a pyrazolo core, and an acetamide moiety. Its molecular formula is , with a molecular weight of 464.95 g/mol. The compound is achiral and has a logP value of 4.145, indicating its lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN4O3 |
| Molecular Weight | 464.95 g/mol |
| logP | 4.145 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.86 Ų |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Notably, compounds containing the pyrazolo[1,5-a]pyrazine structure have been associated with kinase inhibition, which is crucial for regulating various cellular processes including proliferation and apoptosis. This suggests that this compound may exhibit anticancer properties by inhibiting kinases involved in tumor growth .
Antimicrobial Activity
Research indicates that similar compounds in this class have demonstrated antimicrobial properties. The presence of both pyrazole and acetamide functionalities may contribute to this activity, although specific studies on this compound are still limited. Further investigations are necessary to elucidate its spectrum of antimicrobial efficacy and mechanisms .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds within the pyrazolo[1,5-a]pyrazine family:
- Inhibition of Kinases : A study highlighted that compounds with similar structures effectively inhibited several kinases implicated in cancer progression. This establishes a promising therapeutic pathway for developing anticancer agents .
- Antiviral Properties : Some derivatives have shown potential against viral infections by targeting viral proteins, such as the hepatitis B virus core protein. This suggests that this compound may also possess antiviral capabilities .
Future Directions
The current understanding of the biological activity of this compound is still evolving. Future research should focus on:
- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which it exerts its biological effects will enhance our understanding and facilitate drug development.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (Compound B, )
- Molecular Weight : 422.87 (vs. ~420–430 estimated for Compound A).
- Substituents : 4-Ethoxyphenyl at pyrazine-2-position and N-(4-chlorophenyl)acetamide.
- Key Properties : Higher lipophilicity (logP = 3.50) compared to Compound A (estimated logP ~3.0–3.5). The ethoxy group may enhance metabolic stability but reduce solubility .
- Activity: Pyrazolo[1,5-a]pyrazinones with 4-aryl substitutions often exhibit kinase inhibitory activity, though specific data for Compound B are unavailable.
N-(4-Ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (Compound C, )
- Molecular Weight : 386.43.
- Substituents : 4-Methylphenyl at pyrazine-2-position and N-(4-ethylphenyl)acetamide.
2-(4-Chlorophenyl)-N-{2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}acetamide (Compound D, )
- Substituents : 3-Methoxyphenyl at pyrazine-2-position and a flexible ethyl linker.
Derivatives with Modified Heterocyclic Cores
Tetrazolo[1,5-a]pyrazine Derivatives ()
- Example: 2-(4-Chlorophenyl)-N-(5-isobutyl-8,8-dimethyl-6-oxo-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)acetamide .
- Key Differences : Replacement of the pyrazolo ring with a tetrazolo system increases ring strain and electron deficiency, which may enhance reactivity but reduce metabolic stability .
Triazolo[1,5-a]pyrazine Derivatives ()
- Example: 2-(2-Bromophenyl)-2-(7-(3,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide .
- Key Features : The triazolo core introduces additional nitrogen atoms, improving water solubility but possibly reducing membrane permeability .
Functional Group Modifications
Fluorine vs. Chlorine Substituents
- Compound A’s 2-fluorophenyl group may improve bioavailability via enhanced hydrogen bonding and reduced metabolic oxidation compared to non-fluorinated analogs like Compound B .
- The 4-chlorophenyl group in Compound A likely increases lipophilicity and steric bulk relative to 4-methyl or 4-methoxy variants (e.g., Compound C) .
Acetamide Side Chain Variations
- Substitution of the N-aryl group (e.g., 2-fluorophenyl in Compound A vs. 4-chlorophenyl in Compound B) alters steric and electronic profiles, impacting target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
